1,2-Dipalmitoyl-3-amino-sn-glycerate TFA
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Overview
Description
Mechanism of Action
Target of Action
It is known that similar compounds, such as 1,2-dipalmitoyl-sn-glycero-3-phosphate, are major components in biological membranes . They play crucial roles in intracellular and extracellular signaling .
Mode of Action
It’s structurally similar compound, 1,2-dipalmitoyl-sn-glycero-3-phosphate, is known to interact with cholesterol, inducing condensation of monolayers in the presence of ca2+ ions . This suggests that 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA might interact with biological membranes in a similar manner.
Biochemical Pathways
Given its structural similarity to 1,2-dipalmitoyl-sn-glycero-3-phosphate, it may be involved in the regulation of intracellular and extracellular signaling pathways .
Pharmacokinetics
Its trifluoroacetate component is known to have high water solubility, indicating potential for good bioavailability .
Result of Action
Based on its structural similarity to 1,2-dipalmitoyl-sn-glycero-3-phosphate, it may influence the structure and function of biological membranes, potentially affecting cell signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the trifluoroacetate component is highly mobile and ubiquitous in the environment, suggesting that environmental conditions could impact its distribution and activity .
Preparation Methods
The synthesis of 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA involves the esterification of glycerol with palmitic acid, followed by the introduction of an amino group at the sn-3 position. The reaction conditions typically require a catalyst and an appropriate solvent to facilitate the esterification process. Industrial production methods may involve large-scale esterification and purification processes to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
1,2-Dipalmitoyl-3-amino-sn-glycerate TFA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group at the sn-3 position can participate in substitution reactions with various reagents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
1,2-Dipalmitoyl-3-amino-sn-glycerate TFA has several scientific research applications, including:
Chemistry: It is used as a biochemical reagent in various chemical reactions and studies.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it can be used in medical research to understand biochemical pathways and mechanisms.
Industry: The compound is used in the production of biochemical products and research tools.
Comparison with Similar Compounds
1,2-Dipalmitoyl-3-amino-sn-glycerate TFA can be compared with other similar compounds, such as:
1,2-Dipalmitoyl-sn-glycerol: Lacks the amino group at the sn-3 position.
1,2-Dipalmitoyl-3-phospho-sn-glycerate: Contains a phosphate group instead of an amino group.
1,2-Dipalmitoyl-3-hydroxy-sn-glycerate: Contains a hydroxyl group at the sn-3 position. The uniqueness of this compound lies in its specific functional groups and their interactions with biomolecules, making it distinct from other similar compounds.
Properties
IUPAC Name |
[(2S)-3-amino-2-hexadecanoyloxypropyl] hexadecanoate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H69NO4.C2HF3O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;3-2(4,5)1(6)7/h33H,3-32,36H2,1-2H3;(H,6,7)/t33-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQYNDUHOCTJAS-WAQYZQTGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CN)OC(=O)CCCCCCCCCCCCCCC.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CN)OC(=O)CCCCCCCCCCCCCCC.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70F3NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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